2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrobenzamide core, substituted with a methyl group and a carbamothioyl group linked to a methylpyridine ring. Its structural complexity allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
The synthesis of 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction conditions often include the use of potassium thiocyanate as a reagent, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
Medicine: It has potential therapeutic applications, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and thiourea-containing molecules. For example:
4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: This compound shares a similar structure but with different substituents on the benzamide core.
N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzamide core.
The uniqueness of 2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-5-3-8-13(16-9)17-15(23)18-14(20)11-6-4-7-12(10(11)2)19(21)22/h3-8H,1-2H3,(H2,16,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAONIKPJUGOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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